硫酸钯(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

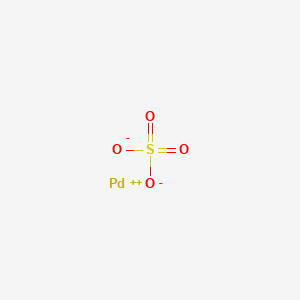

Palladium(II) sulfate is an inorganic chemical compound with the formula PdSO₄. It is a hygroscopic red-brown solid that forms the dihydrate, PdSO₄·2H₂O . This compound is known for its significant role in various chemical processes and industrial applications.

科学研究应用

Palladium(II) sulfate has a wide range of applications in scientific research:

Catalysis: It is used as a precursor for palladium catalysts in organic synthesis and industrial processes.

Nanoparticles: Palladium(II) sulfate is used to produce palladium nanoparticles, which have applications in catalysis, hydrogen storage, and sensing.

Electroplating: It is used in electroplating to deposit palladium coatings on various substrates.

Environmental Applications: Palladium(II) sulfate is used in advanced oxidation processes for pollutant degradation.

作用机制

Target of Action

Palladium(II) sulfate is an inorganic compound with the formula PdSO4 . It is primarily used as a catalyst in various chemical reactions

Mode of Action

Palladium(II) sulfate acts as a catalyst, accelerating chemical reactions without being consumed in the process . It can facilitate a variety of reactions, including oxidation and reduction reactions, and carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction it is catalyzing.

Pharmacokinetics

A study on a related compound, a dinuclear palladium(ii)-spermine chelate, showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 207 h .

Result of Action

The result of Palladium(II) sulfate’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions . In a biological context, the effects would depend on the specific biochemical reactions being catalyzed.

生化分析

Biochemical Properties

It has been reported that Palladium(II) complexes have potential anticancer activity . These complexes interact with various biomolecules, including enzymes and proteins, within the cell . The nature of these interactions is largely dependent on the specific structure of the Palladium(II) complex .

Cellular Effects

Palladium(II) sulfate and its complexes have been shown to have significant effects on various types of cells, particularly cancer cells . They influence cell function by inducing cell death and antioxidant defense . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Palladium(II) sulfate is complex and involves both radical mechanisms and electron transfer mechanisms . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Dosage Effects in Animal Models

It has been suggested that Palladium(II) complexes have potential anticancer activity

Metabolic Pathways

Palladium(II) sulfate is involved in various metabolic pathways, particularly those related to its potential anticancer activity . It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

准备方法

Palladium(II) sulfate can be synthesized through several methods:

Reaction of Palladium Metal with Acids: One common method involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid.

Reaction of Palladium(II) Sulfide and Oxygen: Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide.

Industrial Production: Industrially, palladium(II) sulfate is produced by dissolving palladium metal in concentrated sulfuric acid, followed by crystallization.

化学反应分析

Palladium(II) sulfate undergoes various types of chemical reactions:

Oxidation: Palladium(II) sulfate can be oxidized to form palladium(II) oxide and sulfur trioxide at high temperatures.

Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen or carbon monoxide.

Substitution: Palladium(II) sulfate can participate in substitution reactions where the sulfate group is replaced by other ligands.

Common Reagents and Conditions: Common reagents include hydrogen, carbon monoxide, and various ligands. Conditions often involve elevated temperatures and pressures.

Major Products: Major products include palladium metal, palladium(II) oxide, and various palladium complexes.

相似化合物的比较

Palladium(II) sulfate can be compared with other palladium compounds such as:

Palladium(II) chloride (PdCl₂): Used in similar catalytic applications but has different solubility and reactivity properties.

Palladium(II) nitrate (Pd(NO₃)₂): Also used in catalysis but has different stability and reactivity compared to palladium(II) sulfate.

Palladium(II) acetate (Pd(CH₃COO)₂): Commonly used in organic synthesis as a catalyst, with different solubility and reactivity properties.

Palladium(II) sulfate is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in catalysis and environmental processes.

属性

CAS 编号 |

13566-03-5 |

|---|---|

分子式 |

H2O4PdS |

分子量 |

204.50 g/mol |

IUPAC 名称 |

palladium;sulfuric acid |

InChI |

InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI 键 |

POLLVEHVGPMJIK-UHFFFAOYSA-N |

SMILES |

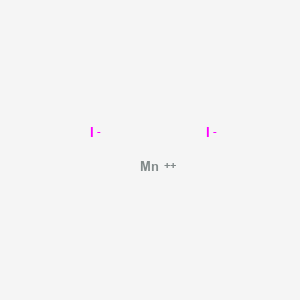

[O-]S(=O)(=O)[O-].[Pd+2] |

规范 SMILES |

OS(=O)(=O)O.[Pd] |

Key on ui other cas no. |

22723-63-3 13566-03-5 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?

A1: Palladium(II) sulfate demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that Palladium(II) sulfate oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []

Q2: How does the structure of the cycloolefin influence its reactivity in Palladium(II) sulfate-catalyzed oxidation?

A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in Palladium(II) sulfate-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []

Q3: What analytical techniques are employed to quantify Palladium(II) sulfate in solution, and what challenges are associated with its measurement?

A3: Direct quantification of Palladium(II) sulfate in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in Palladium(II) sulfate solutions. []

Q4: How does the sorption behavior of Palladium(II) sulfate differ from its chloro complex, and what implications does this have for its recovery?

A4: Studies on novel carbon fibers reveal distinct sorption properties for Palladium(II) sulfate compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

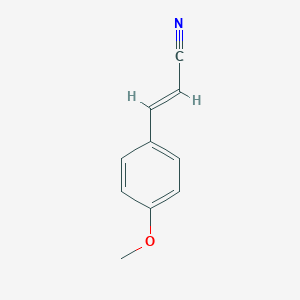

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)